![molecular formula C17H24N6O4 B1199797 Pyroglutamyl-3-methylhistidyl-prolinamide CAS No. 34367-54-9](/img/structure/B1199797.png)
Pyroglutamyl-3-methylhistidyl-prolinamide
Übersicht
Beschreibung
Pyroglutamyl-3-methylhistidyl-prolinamide is a synthetic peptide known for its role in stimulating the secretion of prolactin (PRL) and thyrotropin (TSH) without significantly affecting other hormones like growth hormone (GH), luteinizing hormone (LH), or follicle-stimulating hormone (FSH) in humans. Its synthesis and the relationship to thyrotropin-releasing hormone (TRH) have been explored, revealing that even minor modifications to its structure can significantly affect its biological activity (Bowers et al., 1971) (Folkers et al., 1970).
Synthesis Analysis
The synthesis of this compound and its analogs involves the cyclization of L-glutaminyl-L-histidyl-L-prolinamide to form the active pyroglutamyl form under mild conditions, some of which mimic steps used in the isolation of TRH. This process highlights the delicate balance between the structure of the peptide and its hormonal activity, with even small changes potentially leading to significant variations in function (Folkers et al., 1970).
Molecular Structure Analysis
X-ray diffraction studies of analogs of this compound have provided insights into the molecular conformation and its potential relevance in hormone-receptor interactions. These studies reveal the importance of the conformation of the peptide backbone and side chains in its biological activity, with specific conformations potentially being more favorable for receptor binding and activation (Stensland & Castensson, 1982).
Chemical Reactions and Properties
The interaction of this compound with metal ions like copper (II) and nickel (II) has been studied, showing that these interactions can influence the peptide's structure and possibly its function. Such studies are crucial for understanding how the peptide might interact with various biochemical pathways and components within the body (Formicka-Kozłowska, 1983).
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and degradation pathways, are essential for its storage, handling, and administration. Studies on the enzymatic degradation of TRH and related peptides provide insights into how this compound might be metabolized in the body and its potential stability in various physiological conditions (Morier et al., 1979).
Wissenschaftliche Forschungsanwendungen
Central Nervous System Modulation
Pyroglutamyl-3-methylhistidyl-prolinamide, a derivative of thyrotropin-releasing hormone (TRH), exhibits significant modulatory capabilities within the central nervous system. Research highlights its role beyond the endocrine function, delving into neurophysiological, neuropharmacological, and neurochemical effects. Efforts to enhance its therapeutic potential involve structural modifications, aiming at improved metabolic stability, selectivity, and bioavailability for treating brain and spinal cord maladies (Prokai, 2002).
Catalytic Applications in Organic Synthesis
The versatility of this compound extends to its utility as a catalyst in organic synthesis. Prolinamides and derivatives, including those related to pyroglutamic acid, have been successfully employed as organocatalysts in various reactions. This reflects the broader application of amino acid derivatives in facilitating chemical transformations, underscoring their recyclability and efficiency as catalysts (Gruttadauria, Giacalone, & Noto, 2008).
Enhancement of Biological Activity
Further research into this compound analogues has led to the discovery of orally effective mimetics with high central nervous system activity. By structuring these analogues to overcome limitations related to bioavailability and metabolic stability, studies have paved the way for novel therapeutic agents. Rovatirelin hydrate, an orally effective TRH mimetic, emerged from these efforts, showing promise in clinical trials for neurological applications (Kobayashi et al., 2018).
Mechanistic Insights and Inhibitor Design
Understanding the interaction mechanisms of this compound derivatives with enzymes like pyroglutamyl-peptidase II (PPII) has led to the design of high-affinity inhibitors. These inhibitors demonstrate potential therapeutic and investigative utility, particularly through insights gained from kinetic and molecular modeling studies. The development of such inhibitors underscores the compound's significance in exploring biological functions and therapeutic development (Kelly et al., 2005).
Wirkmechanismus
Target of Action
Pyroglutamyl-3-methylhistidyl-prolinamide, also known as 3-Mehis-trh, primarily targets the thyrotropin-releasing hormone receptor (TRHR) . TRHR is a class A G protein-coupled receptor (GPCR) that plays a central role in the hypothalamic-pituitary-thyroid (HPT) axis .
Mode of Action
Upon binding to TRHR, 3-Mehis-trh activates the receptor, leading to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular Ca2+ ions . This interaction results in the stimulation of the release of thyroid-stimulating hormone (TSH, also known as thyrotropin) and prolactin from the anterior lobe of the hypophysis .
Biochemical Pathways
The activation of TRHR by 3-Mehis-trh affects the HPT axis, a critical neuroendocrine system that regulates energy metabolism, growth, and development . The downstream effects include the release of TSH and prolactin, which have various roles in the body, including the regulation of thyroid function and lactation, respectively .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacological properties are influenced by its chemical structure and the environment in which it is administered .
Result of Action
The activation of TRHR by 3-Mehis-trh leads to a cascade of biochemical events, resulting in the release of TSH and prolactin . These hormones have various effects at the molecular and cellular levels, influencing processes such as thyroid function, lactation, and neuroprotection .
Action Environment
The action, efficacy, and stability of 3-Mehis-trh can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules, pH levels, and temperature
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVFOJJOXRGOK-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955908 | |
Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34367-54-9 | |
Record name | Thyrotropin-releasing hormone, 3-Me- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.